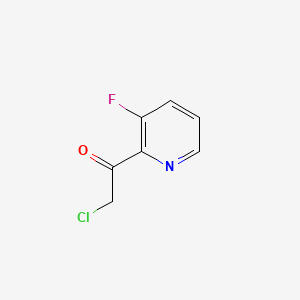

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFRCPATDRCJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

An In-depth Technical Guide to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its chemical reactivity and strategic applications in drug discovery programs. Emphasis is placed on field-proven protocols and critical safety and handling procedures to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate. The CAS Number for this compound is 1357946-75-8.[1]

The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs. Its utility is magnified by the introduction of halogen substituents, which modulate key drug-like properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] Fluorine, in particular, can enhance binding interactions and block sites of metabolism without significantly increasing molecular size.

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone emerges as a particularly valuable synthetic intermediate. It combines the beneficial electronic properties of the 3-fluoropyridine ring with a reactive α-chloro ketone handle. This unique combination allows medicinal chemists to introduce diverse functionalities through nucleophilic substitution, facilitating the rapid construction of complex molecular architectures and enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.[2][3]

Physicochemical Properties and Specifications

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key specifications for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 1357946-75-8 | [1] |

| Molecular Formula | C₇H₅ClFNO | [1] |

| Molecular Weight | 173.57 g/mol | [4] |

| IUPAC Name | 2-chloro-1-(3-fluoropyridin-2-yl)ethanone | N/A |

| SMILES | FC1=CC=CN=C1C(CCl)=O | [1] |

| Appearance | Typically a solid or liquid | [5] |

| Purity | >95% (Varies by supplier) | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Mechanistic Rationale

The synthesis of α-chloro ketones adjacent to a heterocyclic ring is a well-established transformation. A robust and scalable approach involves the Friedel-Crafts acylation of a suitable precursor with chloroacetyl chloride, mediated by a Lewis acid catalyst.

Proposed Synthetic Workflow

A logical synthetic route begins with a commercially available, functionalized pyridine. The workflow diagram below illustrates a common pathway for the preparation of the title compound.

Caption: Versatility of the title compound in synthetic transformations.

Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on laboratory conditions and scale, always adhering to strict safety standards.

Protocol: Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

This protocol describes a standard Friedel-Crafts acylation.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred suspension. Maintain the temperature at 0°C.

-

Substrate Addition: Dissolve 3-fluoropyridine (1.0 eq.) in anhydrous DCM and add it dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Add concentrated HCl to dissolve the aluminum salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Synthesis of a 2-Amino-4-(3-fluoropyridin-2-yl)thiazole Derivative

This protocol demonstrates a common downstream application.

-

Setup: In a round-bottom flask, dissolve 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (1.0 eq.) in absolute ethanol.

-

Reagent Addition: Add thiourea (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum.

-

Isolation: Collect the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether.

-

Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Safety and Handling

This compound must be handled with appropriate care by trained personnel. The following information is derived from safety data sheets for structurally related compounds and general chemical safety principles. [6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. [6][7]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [8]Do not allow entry into sewers or waterways.

GHS Hazard Summary

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning/Danger | H302: Harmful if swallowed. [5][9]H315: Causes skin irritation. [9]H318/H319: Causes serious eye damage/irritation. [9]H335: May cause respiratory irritation. [9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6]P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

Conclusion

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is a high-value, versatile chemical intermediate with significant applications in the field of drug discovery. Its well-defined reactivity allows for predictable and efficient elaboration into more complex, biologically relevant molecules. By understanding its synthesis, reactivity, and proper handling, research and development teams can effectively integrate this building block into their synthetic strategies to accelerate the discovery of next-generation therapeutics.

References

- BLDpharm. 1357946-75-8|2-Chloro-1-(3-fluoropyridin-2-yl)ethanone.

- Sigma-Aldrich.

- Echemi. 2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone.

- Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Properties.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Chemsavers.

- PubChem. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1).

Sources

- 1. 1357946-75-8|2-Chloro-1-(3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]

- 5. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | 1203499-12-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone: Molecular Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-chloro-1-(3-fluoropyridin-2-yl)ethanone, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a proposed synthetic pathway, and its expected spectroscopic signature.

Molecular Structure and Physicochemical Properties

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, with the CAS Number 1357946-75-8, possesses a molecular formula of C7H5ClFNO and a molecular weight of 173.57 g/mol . The molecule incorporates a 3-fluoropyridine ring acylated at the 2-position with a chloroacetyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in the synthesis of complex heterocyclic systems.

The core structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The fluorine atom at the 3-position and the chloroacetyl group at the 2-position significantly influence the electronic properties and reactivity of the pyridine ring. The electron-withdrawing nature of the fluorine and the chloroacetyl group renders the pyridine ring electron-deficient, which is a key consideration for its synthetic applications.

Table 1: Physicochemical Properties of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

| Property | Value | Source |

| CAS Number | 1357946-75-8 | [1] |

| Molecular Formula | C7H5ClFNO | [1] |

| Molecular Weight | 173.57 g/mol | [1] |

| SMILES | FC1=CC=CN=C1C(CCl)=O | [1] |

Diagram 1: Molecular Structure of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Caption: 2D structure of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

The proposed synthesis involves a two-step process:

-

Directed ortho-metalation of 3-fluoropyridine: Treatment of 3-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures will selectively deprotonate the 2-position. The fluorine atom at the 3-position directs the deprotonation to the adjacent C2 position.

-

Acylation of the lithiated intermediate: The resulting 3-fluoro-2-lithiopyridine is then reacted with a suitable acylating agent, such as 2-chloroacetyl chloride, to introduce the chloroacetyl group at the 2-position.

Diagram 2: Proposed Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Sources

A Technical Guide to the Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Introduction

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS No. 1357946-75-8) is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] As an α-haloketone, it possesses two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—making it a versatile precursor for the synthesis of a wide array of more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles like thiazoles and pyrroles.[2][3][4] The high reactivity and selective transformations of α-haloketones render them invaluable intermediates for developing novel therapeutic agents.[5]

This technical guide provides an in-depth examination of a robust and field-proven synthetic pathway to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.

Retrosynthetic Analysis and Strategy Selection

The synthesis of the target α-chloroketone can be approached from two primary directions. A logical retrosynthetic disconnection breaks the C-C bond between the carbonyl group and the chloromethyl group, suggesting a precursor like 3-fluoropyridine-2-carboxylic acid. A second approach considers the final chlorination step, pointing to 1-(3-fluoropyridin-2-yl)ethanone as the immediate precursor.

Caption: Retrosynthesis of the target molecule.

While direct α-chlorination of a ketone (Pathway 2) is a standard transformation, the synthesis of the requisite precursor, 1-(3-fluoropyridin-2-yl)ethanone, is challenging. Pyridine rings are electron-deficient and are generally poor substrates for classical Friedel-Crafts acylation, as the nitrogen atom coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[6][7]

Therefore, this guide will focus on Pathway 1 , a more reliable and well-precedented route commencing from the commercially available 3-Fluoropyridine-2-carboxylic acid.[8][9][10] This pathway involves the conversion of the carboxylic acid to an intermediate α-diazoketone, which is then transformed into the final product, a process related to the Nierenstein reaction.[11]

Primary Synthesis Pathway: Homologation of 3-Fluoropyridine-2-carboxylic Acid

This robust, multi-step synthesis leverages classic and reliable transformations to construct the target molecule from a stable, readily available starting material.

Step 1: Synthesis of 3-Fluoropyridine-2-carbonyl chloride

Principle & Rationale: The first critical step is the activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles like diazomethane in the subsequent step. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[12][13] The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl moiety.[14]

Caption: Workflow for α-Chloroketone Synthesis.

Experimental Protocol:

-

Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from a Diazald® precursor). Handle with extreme caution.

-

Dissolve the crude 3-Fluoropyridine-2-carbonyl chloride (1.0 eq) from Step 1 in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add the ethereal solution of diazomethane (~2.0-2.5 eq) to the stirred acyl chloride solution. Addition is continued until a faint yellow color of excess diazomethane persists.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

-

Carefully introduce a stream of anhydrous hydrogen chloride (HCl) gas into the reaction mixture, or add a solution of HCl in ether, until the evolution of nitrogen gas ceases and the yellow color disappears.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone.

| Parameter | Value/Condition | Rationale |

| Reagent 1 | Diazomethane (CH₂N₂) | Provides the methylene group for homologation. [11] |

| Reagent 2 | Hydrogen Chloride (HCl) | Effects the conversion of the diazoketone to the chloroketone. |

| Solvent | Anhydrous Diethyl Ether | Standard inert solvent for reactions with diazomethane. |

| Temperature | 0 °C to Room Temperature | Controls the reactivity of diazomethane and the subsequent reaction. |

| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess HCl. |

| Purification | Column Chromatography | Separates the product from byproducts and impurities. |

Product Characterization Summary

| Property | Value | Source |

| Chemical Name | 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone | - |

| CAS Number | 1357946-75-8 | [1] |

| Molecular Formula | C₇H₅ClFNO | [1] |

| Molecular Weight | 173.57 g/mol | [15] |

| Appearance | Expected to be a solid or liquid |

References

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

-

Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Kumar, A., & Kumar, V. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2650. Retrieved from [Link]

-

Autechem. (n.d.). 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Fluoropyridine-2-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Chem-Station. (2014). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Arndt-Eistert Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Arndt-Eister reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

OChem. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Diazomethane (CH2N2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Yousif, M. N. M., ElRashedy, A., & Yousif, N. M. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. International Journal of Chemistry and Chemical Processes, 8(1), 28-33. Retrieved from [Link]

-

Tiritiris, I. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1131-1135. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Nierenstein reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

Sources

- 1. 1357946-75-8|2-Chloro-1-(3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 9. 3-Fluoropyridine-2-Carboxylic Acid | Properties, Applications & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]

- 10. scbt.com [scbt.com]

- 11. Nierenstein reaction - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Authored by a Senior Application Scientist

Abstract

This technical guide delineates the theoretical mechanism of action for the novel synthetic compound, 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. Based on its structural features, particularly the α-chloro ketone moiety, we postulate that this compound functions as a covalent inhibitor. This document provides a comprehensive overview of the chemical rationale for this hypothesis, outlines a putative biological target and signaling pathway, and presents detailed experimental protocols for the validation of its mechanism. This guide is intended for researchers and drug development professionals investigating new therapeutic agents and their interactions with biological systems.

Introduction and Structural Rationale

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is a halogenated pyridinyl ethanone, a class of compounds recognized for its utility as a synthetic intermediate in the generation of more complex molecules.[1] While specific biological activities for this particular molecule are not yet extensively documented in peer-reviewed literature, its chemical structure provides significant insight into its potential pharmacological action.

The molecule's key feature is the α-chloro ketone group attached to a 3-fluoropyridine ring. α-Haloketones are a well-established class of reactive electrophiles in organic chemistry.[2] The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom renders the α-carbon susceptible to nucleophilic attack. This inherent reactivity is the basis for the hypothesis that 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone acts as a covalent inhibitor of biological macromolecules.[3][4]

Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action and high biochemical efficiency.[4] They form a stable, covalent bond with their target protein, often leading to irreversible inactivation.[5] This guide will explore the likely mechanism through which 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone may exert its biological effects.

Postulated Mechanism of Action: Covalent Inhibition

We hypothesize that 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone functions as an irreversible covalent inhibitor. The mechanism is predicated on the reaction between the electrophilic α-carbon of the ethanone backbone and a nucleophilic amino acid residue within the active or an allosteric site of a target protein.

The most likely nucleophilic targets within a protein are the side chains of cysteine (thiol group) and, to a lesser extent, histidine (imidazole group), lysine (amine group), or serine/threonine (hydroxyl group).[6] The reaction with a cysteine residue, a common target for covalent inhibitors, would proceed via an SN2 nucleophilic substitution, resulting in the formation of a stable thioether bond and the release of a chloride ion.

Diagram 1: Proposed Covalent Modification of a Cysteine Residue

Caption: Proposed disruption of caspase-mediated apoptosis.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of experiments should be conducted. The following protocols provide a framework for this investigation.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone inhibits the activity of a model cysteine protease (e.g., Caspase-3) in a time-dependent manner, which is characteristic of irreversible covalent inhibitors.

Methodology:

-

Reagent Preparation:

-

Recombinant human Caspase-3.

-

Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT (initially, then removed for inhibitor studies), 0.1% CHAPS.

-

Stock solution of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone in DMSO.

-

-

Time-Dependent Inhibition Assay:

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

In a 96-well plate, add the inhibitor dilutions to wells containing a fixed concentration of Caspase-3.

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity (Excitation/Emission ~360/460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each condition.

-

Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

-

Determine the second-order rate constant (kinact/Ki) by fitting the data to the appropriate kinetic model for irreversible inhibition. [6]

-

Protocol 2: Mass Spectrometry Analysis of Covalent Adduct Formation

Objective: To confirm the formation of a covalent bond between the inhibitor and the target protein and to identify the specific amino acid residue that is modified.

Methodology:

-

Incubation:

-

Incubate a higher concentration of the target protein (e.g., Caspase-3) with a molar excess of the inhibitor for 2 hours at 37°C. A control sample with DMSO vehicle should be run in parallel.

-

-

Intact Protein Analysis:

-

Desalt the protein-inhibitor mixture using a C4 ZipTip.

-

Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

-

Look for a mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor minus the chlorine atom.

-

-

Peptide Mapping:

-

Denature, reduce, and alkylate the protein samples (control and treated).

-

Digest the proteins into smaller peptides using trypsin.

-

Analyze the peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for a peptide with a mass modification corresponding to the inhibitor adduct. The fragmentation pattern will confirm the exact site of modification.

-

Diagram 3: Experimental Workflow for Target Validation

Caption: A logical workflow for mechanism validation.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data that would be expected if 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone acts as a covalent inhibitor of Caspase-3.

| Parameter | Value | Method |

| Target Enzyme | Recombinant Human Caspase-3 | - |

| IC50 (30 min pre-incubation) | 2.5 µM | Fluorogenic Activity Assay |

| kinact/Ki | 15,000 M-1s-1 | Time-Dependent Inhibition Assay |

| Mass Shift (Intact Protein) | +172.02 Da | ESI-MS |

| Modified Residue | Cys-163 | LC-MS/MS |

| Cellular Effect (in Jurkat cells) | Induction of Apoptosis | Annexin V/PI Staining |

Conclusion

The structural analysis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone strongly suggests a mechanism of action based on covalent inhibition, likely targeting nucleophilic residues such as cysteine in specific proteins. This guide has proposed a testable hypothesis centered on the inhibition of caspase-mediated apoptosis and has provided detailed protocols for its validation. The successful execution of these experiments would provide a robust characterization of the compound's mechanism and establish a foundation for its further development as a potential therapeutic agent or chemical probe.

References

-

PubMed Central.

-

PubMed Central.

-

National Institutes of Health.

-

Fluorochem.

-

PubMed Central.

-

Semantic Scholar.

-

PubMed.

-

Journal of Medicinal Chemistry.

-

PubMed.

-

Drug Hunter.

-

University of Arkansas ScholarWorks.

-

ResearchGate.

-

BLDpharm.

-

ACS Publications.

-

Sigma-Aldrich.

-

National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. drughunter.com [drughunter.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Introduction

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is a halogenated pyridinyl ketone of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique combination of functional groups—a fluorinated pyridine ring, an α-chloro ketone—makes it a prime precursor for synthesizing a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine moiety is a common scaffold in drug discovery, and the strategic placement of fluorine can profoundly influence metabolic stability, binding affinity, and bioavailability.

As of the latest literature review, publicly accessible, comprehensive experimental spectroscopic data for this specific compound is scarce. This guide, therefore, serves as a predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. By dissecting the molecule's structure, we can forecast its spectral signatures with a high degree of confidence. This document is designed to provide researchers with a robust framework for identifying and characterizing 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, enabling them to validate its synthesis and purity with assurance.

The core of this guide is built on the principle of causality in spectroscopy: understanding why a nucleus or bond should produce a signal at a specific location. This predictive approach empowers researchers to interpret their own experimental data critically and accurately.

Molecular Structure and Spectroscopic Implications

To predict the spectroscopic output, we must first analyze the electronic environment of each atom and bond within the molecule.

Caption: Molecular structure of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone.

The key structural features influencing the spectra are:

-

The Pyridine Ring: An electron-deficient aromatic system. The nitrogen atom strongly withdraws electron density via induction.

-

The Fluorine Atom (at C3): A highly electronegative atom that exerts a strong -I (inductive) effect, deshielding nearby nuclei. It will also induce spin-spin coupling with nearby ¹H and ¹³C nuclei.

-

The α-Chloroketone Moiety: The carbonyl group is electron-withdrawing. The chlorine atom at the alpha position further withdraws electron density, significantly impacting the chemical shifts of the adjacent methylene protons and the carbonyl carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides information on the number of distinct proton environments and their connectivity. We predict three distinct signals for the pyridine ring protons and one signal for the chloromethyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H6 | 8.4 - 8.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5.0, ⁴J(H6-F) ≈ 2.0 | 1H | Deshielded by adjacent ring nitrogen. |

| H5 | 7.9 - 8.1 | Doublet of doublet of doublets (ddd) | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 8.0 | 1H | Coupled to H4, H6, and the fluorine atom. |

| H4 | 7.4 - 7.6 | Doublet of doublet of doublets (ddd) | ³J(H4-H5) ≈ 8.0, ³J(H4-F) ≈ 10.0, ⁵J(H4-H6) ≈ 1.0 | 1H | Strong coupling to both H5 and the fluorine atom. |

| H9 (CH₂Cl) | 4.8 - 5.0 | Singlet (s) | N/A | 2H | Strongly deshielded by the adjacent carbonyl group and the α-chlorine atom.[1] |

Interpretation and Causality

-

Aromatic Region (7.4 - 8.6 ppm): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[2] The precise positions are further influenced by the substituents. The H6 proton, being ortho to the nitrogen, is expected to be the most downfield. The fluorine atom will introduce observable couplings to H4, H5, and H6, with the magnitude decreasing with distance (³J > ⁴J > ⁵J).

-

Aliphatic Region (4.8 - 5.0 ppm): The methylene protons (H9) are flanked by two powerful electron-withdrawing groups: the carbonyl and the chlorine atom. This dual effect causes a substantial downfield shift into the 4.5-5.0 ppm range, which is characteristic of α-haloketones.[3] As there are no adjacent protons, this signal will appear as a sharp singlet.

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm).

-

Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Apply a 90° pulse angle.

-

Set the relaxation delay to 2-5 seconds to allow for full magnetization recovery.

-

Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the presence of fluorine, several carbon signals are expected to be split into doublets due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

|---|---|---|---|

| C7 (C=O) | 190 - 195 | ³J(CF) ≈ 4-6 | Typical α-chloroketone region, deshielded. |

| C3 | 160 - 165 | ¹J(CF) ≈ 240-260 | Directly bonded to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.[4][5] |

| C2 | 152 - 156 | ²J(CF) ≈ 15-20 | Adjacent to nitrogen and substituted with the ketone group. |

| C6 | 148 - 152 | ⁴J(CF) ≈ 3-5 | Carbon adjacent to nitrogen (α-position). |

| C5 | 138 - 142 | ³J(CF) ≈ 20-25 | Beta to the nitrogen atom. |

| C4 | 125 - 130 | ²J(CF) ≈ 5-8 | Gamma to the nitrogen, shielded relative to other ring carbons. |

| C9 (CH₂Cl) | 48 - 52 | N/A | Typical range for a carbon bonded to chlorine adjacent to a carbonyl. |

Interpretation and Causality

-

Carbonyl Carbon (C7): The carbonyl carbon of a ketone typically appears around 200 ppm, but the adjacent electron-withdrawing chlorine atom shifts it slightly upfield to the ~190-195 ppm range.

-

Pyridine Carbons (C2-C6): These carbons will appear in the aromatic region (125-165 ppm). The most notable feature is the signal for C3, which is directly attached to fluorine. This carbon experiences a massive deshielding effect and a characteristically large one-bond C-F coupling constant (¹JCF) of ~250 Hz.[6] The other ring carbons will also exhibit smaller C-F couplings over two, three, and four bonds, which are invaluable for definitive assignment.

-

Chloromethyl Carbon (C9): The chemical shift is primarily dictated by the attached chlorine atom, placing it in the 48-52 ppm range.

Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (≥100 MHz for ¹³C).

-

Acquisition Parameters:

-

Employ a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets (or C-F multiplets).

-

Set the spectral width to cover 0 to 220 ppm.

-

Use a longer relaxation delay (5-10 seconds) and a sufficient number of scans (several hundred to thousands, depending on concentration) due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent signal (e.g., CDCl₃ at 77.16 ppm) as the reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| 3050 - 3150 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the pyridine ring. |

| 2950 - 3000 | Weak | Aliphatic C-H Stretch | C-H bonds of the CH₂Cl group. |

| 1730 - 1750 | Strong | C=O Stretch (Ketone) | The frequency is elevated from a typical ketone (~1715 cm⁻¹) due to the electron-withdrawing inductive effect of the α-chlorine atom.[7][8] |

| 1580, 1470, 1420 | Medium-Strong | Aromatic C=C and C=N Stretches | Characteristic vibrations of the pyridine ring skeleton. |

| 1250 - 1300 | Strong | C-F Stretch | A strong, characteristic absorption for aryl fluorides. |

| 700 - 800 | Strong | C-Cl Stretch | Characteristic of the carbon-chlorine bond. |

Interpretation and Causality

The most diagnostic peak in the IR spectrum will be the intense carbonyl (C=O) stretch. For saturated ketones, this band typically appears around 1715 cm⁻¹.[9] However, the presence of an electronegative atom (like chlorine) on the α-carbon pulls electron density away from the carbonyl group, strengthening the C=O bond and increasing its vibrational frequency.[10] Therefore, a shift to a higher wavenumber (1730-1750 cm⁻¹) is a key validation point for the α-chloro ketone structure. The strong C-F stretch and the pyridine ring vibrations provide further confirmation.

Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a transparent disk using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty accessory (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Molecular Formula: C₇H₅ClFNO Exact Mass: 173.0044

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 173 . A crucial confirmation is the M+2 isotope peak at m/z 175 , which should have an intensity of approximately one-third that of the M⁺ peak, characteristic of a molecule containing a single chlorine atom.[11]

Table 4: Predicted Key Fragment Ions

| Predicted m/z | Fragment Structure / Loss | Fragmentation Pathway |

|---|---|---|

| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 124 | [C₆H₄FNO]⁺ | α-cleavage: Loss of •CH₂Cl radical.[12] |

| 96 | [C₅H₄FN]⁺ | Loss of CO from the m/z 124 fragment. |

| 49 | [CH₂Cl]⁺ | α-cleavage: Loss of the fluoropyridinyl radical. |

Interpretation and Causality

The most characteristic fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group.[12] This can occur in two ways:

-

Loss of the chloromethyl radical (•CH₂Cl): This is highly favorable as it results in a resonance-stabilized acylium ion at m/z 124. This is predicted to be a major peak in the spectrum.

-

Loss of the fluoropyridinyl radical: This would form the [CH₂Cl]⁺ ion at m/z 49.

The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion (m/z 124 -> m/z 96) is a common secondary fragmentation pathway for aromatic ketones.[13]

Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV, to induce ionization and fragmentation.

-

Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Summary Workflow for Spectroscopic Analysis

The comprehensive characterization of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone follows a logical, multi-technique workflow to ensure unambiguous structure confirmation.

Sources

- 1. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. whitman.edu [whitman.edu]

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While experimental data for the title compound is scarce, its basic identifiers are known.

| Property | Value | Source |

| CAS Number | 1357946-75-8 | [1] |

| Molecular Formula | C₇H₅ClFNO | [1] |

| Molecular Weight | 173.57 g/mol | [3][4] |

| Physical Form | Likely a solid or liquid at room temperature | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Hazard Identification and Toxicology

Based on the analysis of similar chemical structures, 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is anticipated to be a hazardous substance. The primary hazards are associated with its potential for acute toxicity, irritation, and sensitization.[5][6]

| Hazard Classification | GHS Hazard Statement | Rationale and Context |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Analogous compounds are classified as harmful or toxic if ingested.[5][6] This necessitates preventing any oral exposure. |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | The α-chloro ketone moiety is a known alkylating agent, which can react with biological nucleophiles in the skin, leading to irritation or burns.[5][7] |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation | Direct contact with the eyes is likely to cause significant damage, a common property of reactive organic halides.[5][8][9] |

| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | Some individuals may develop a hypersensitivity to the compound upon repeated exposure.[5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[8] |

GHS Pictograms (Anticipated):

-

Rationale: The Corrosion pictogram (GHS05) is included due to the high probability of severe skin and eye damage.[6][7] The Health Hazard/Exclamation Mark pictogram (GHS07/GHS08) covers acute toxicity, skin/eye irritation, and respiratory effects.[5]

Proactive Risk Assessment and Control

A systematic risk assessment is mandatory before commencing any work with this compound. The causality behind this process is to move from hazard identification to the implementation of validated control measures that minimize the risk of exposure.

Caption: Risk Assessment Workflow for Hazardous Chemicals.

Engineering Controls

The primary line of defense is to use engineering controls to isolate the researcher from the chemical.

-

Chemical Fume Hood: All handling of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[10]

Standard Operating Procedure: Handling and PPE

Adherence to a strict handling protocol is a self-validating system for ensuring safety.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical.[11][12] The selection is based on the identified hazards.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[13] Analogous compounds cause skin irritation and potential burns.[5][6] Gloves must be inspected for tears or holes before each use.[10] |

| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes, a critical precaution given the risk of serious eye damage.[5][10] |

| Skin/Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact from spills or splashes.[10][13] Contaminated work clothing should not be allowed out of the laboratory.[5] |

| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for large spills, a full-face respirator with appropriate cartridges should be used.[5][10] |

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Weighing and Transfer:

-

Conduct all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.

-

Use spatulas and tools dedicated to this chemical to avoid cross-contamination.

-

Handle the compound gently to avoid creating airborne dust.

-

-

Post-Handling:

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Spill or Leak

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor spread.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials like sawdust.[15]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[15]

-

Decontaminate: Clean the spill area thoroughly.

Exposure First Aid

The primary principle of first aid for chemical exposure is immediate and thorough decontamination.

-

Inhalation: Move the affected person to fresh air immediately.[5][8][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[16][17] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[5][16] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][8] Use soap and water for washing.[17] Seek medical attention if irritation persists.[16]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[5][16][18] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[5][19] Rinse the mouth thoroughly with water.[5][14] Never give anything by mouth to an unconscious person.[19] Call a poison control center or doctor immediately.[5]

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] The recommended storage temperature is refrigerated (2-8°C).

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can trigger hazardous reactions.[14]

-

Store in a locked cabinet or an area accessible only to trained and authorized personnel.[14]

Disposal

-

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Do not mix with other waste. Dispose of the chemical and its container through a licensed professional waste disposal service.[14]

-

Do not allow the product to enter drains or waterways.[14][15]

References

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

-

Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). PubChem. [Link]

-

Personal Protective Equipment (PPE). EIGShop. [Link]

-

Protective Equipment. American Chemistry Council. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Ethanone, 2-chloro-1,2-diphenyl-. PubChem. [Link]

-

New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate. [Link]

-

1-(4-Chloro-2-fluoropyridin-3-yl)ethan-1-one. PubChem. [Link]

Sources

- 1. 1357946-75-8|2-Chloro-1-(3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1374652-34-2|2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]

- 4. 1-(2-クロロ-5-フルオロピリジン-3-イル)エタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

- 11. eigshop.com [eigshop.com]

- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 13. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.es [fishersci.es]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. media.hiscoinc.com [media.hiscoinc.com]

- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 19. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Biological Potential of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone Derivatives

Abstract

The confluence of halogenation and heterocyclic scaffolds has consistently yielded compounds of significant therapeutic interest. The pyridine nucleus, particularly when functionalized with fluorine, is a cornerstone in modern medicinal chemistry, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide focuses on the 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone scaffold, a versatile synthetic intermediate poised for exploration in drug discovery. While direct biological data on its derivatives are nascent, this document synthesizes established knowledge from structurally related compounds to illuminate its potential. We present a framework encompassing synthetic strategies, predicted biological activities based on analogous structures, and a comprehensive workflow for the systematic screening and validation of new derivatives. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space for antimicrobial, anticancer, and other therapeutic applications.

The Strategic Value of the 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone Scaffold

The title compound, 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS No. 1357946-75-8), represents a strategic starting point for library synthesis.[3] Its structure is a composite of three key pharmacophoric elements:

-

The 3-Fluoropyridine Ring: The pyridine moiety is a ubiquitous heterocycle in FDA-approved drugs.[4] The strategic placement of a fluorine atom can profoundly influence the molecule's pKa, dipole moment, and ability to form specific hydrogen bonds, often leading to enhanced target engagement and improved metabolic stability.[1][2]

-

The Ethanone Linker: This carbonyl group serves as a critical anchor point, influencing the geometry and electronic properties of derivatives. It is also a potential site for hydrogen bonding with biological targets.

-

The α-Chloro Substituent: This is the scaffold's primary reactive handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, enabling rapid diversification and the exploration of structure-activity relationships (SAR).

The combination of these features makes this scaffold an attractive platform for generating novel derivatives with diverse biological profiles.

Synthetic Pathways and Library Development

The core scaffold serves as a precursor for a diverse library of compounds. The primary route of derivatization involves the nucleophilic substitution of the α-chloro group.

Synthesis of the Core Scaffold

The parent compound, 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, can be synthesized from precursors like 2-chloro-3-fluoropyridine.[5] General methods for creating such aryl ketones often involve Friedel-Crafts acylation or the metallation of the pyridine ring followed by reaction with an appropriate electrophile, such as chloroacetyl chloride.

Proposed Derivatization Workflow

The true potential of the scaffold is unlocked through the derivatization of the α-chloro position. A diverse chemical library can be generated by reacting the core ethanone with various nucleophiles. This workflow allows for the systematic modification of steric and electronic properties to probe interactions with biological targets.

Predicted Biological Activities Based on Structural Analogs

By examining the established activities of structurally related pyridine and pyridone derivatives, we can formulate hypotheses about the therapeutic potential of this novel class of compounds.

Antimicrobial and Antifungal Potential

A substantial body of evidence supports the antimicrobial properties of pyridine-containing heterocycles.[6] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

-

Mechanism of Action Hypothesis: The 2-pyridone scaffold, structurally similar to our core, has been shown to inhibit essential microbial enzymes. N-Sulfonamide 2-pyridone derivatives, for instance, exhibit dual inhibitory action against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for the folate biosynthesis pathway in microbes.[9] It is plausible that derivatives of our scaffold could be designed to target similar pathways. Other pyridine derivatives are known to inhibit DNA gyrase.[4]

-

Supporting Data from Analogs: The following table summarizes the activity of various pyridine derivatives against representative pathogens.

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Pyrimidinone Derivatives | S. aureus | 6.25 - 12.5 | [7] |

| Pyrimidinone Derivatives | E. coli | 12.5 - 25 | [7] |

| Pyridone Derivatives | B. subtilis | Potent Activity | [6] |

| Azetidin-2-one Pyridines | S. aureus | Moderate Activity | [8] |

| Azetidin-2-one Pyridines | A. niger | Moderate Activity | [8] |

Anticancer Activity

Fluorinated heterocyclic compounds are well-represented among modern anticancer agents.[2][10] The pyridine ring is a key component in several kinase inhibitors and other targeted therapies.

-

Mechanism of Action Hypothesis: The ethanone moiety, when derivatized, could function as a hinge-binding motif for various protein kinases. Furthermore, the planar fluoropyridine ring can engage in π-stacking and hydrophobic interactions within ATP-binding pockets. Studies on phenylethanolamine derivatives, which also contain a chloro-ethanone precursor, have identified selective glucocorticoid receptor (GR) agonists with anti-tumor activity in lymphoma models.[11] Similarly, thiazolidinone derivatives featuring a 2-chloro-propenylidene side chain have demonstrated significant antimitotic activity.[12]

-

Supporting Data from Analogs: Several studies have reported the anticancer potential of related structures. For example, certain fluoroalkane thioheterocyclic derivatives have shown potent activity against SH-SY5Y (neuroblastoma), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.4 µM.[10]

Antiviral Activity

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs. The 2-pyridinone scaffold has been successfully developed into potent HIV-1 reverse transcriptase inhibitors.

-

Mechanism of Action Hypothesis: Compounds like L-697,639, a 3-aminopyridin-2(1H)-one derivative, act as highly selective NNRTIs.[13] They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. It is conceivable that derivatives of the 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone scaffold could be designed to fit within this NNRTI binding pocket.

-

Supporting Data from Analogs: Analogs of 3-aminopyridin-2(1H)-one have demonstrated potent inhibition of HIV-1 replication in cell culture, with 95% inhibition (IC95) values in the nanomolar range (25-50 nM).[13]

Proposed Research Workflow for Screening and Validation

A systematic and logical workflow is essential to efficiently evaluate the synthesized library of derivatives and identify promising lead compounds. This process must be self-validating, with clear decision points and integrated secondary assays.

Experimental Protocol: General Synthesis of Amino-Ethanone Derivatives

-

Rationale: This protocol describes the nucleophilic substitution of the α-chloro group with a primary or secondary amine, a common and robust reaction for library generation. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct.

-

Procedure:

-

To a solution of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).

-

Add the desired amine (R1R2NH) (1.1 eq) dropwise at room temperature while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides quantitative data for SAR analysis.

-

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (media only) controls.

-

Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be used for a colorimetric readout.

-

Conclusion and Future Directions

The 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone scaffold is a promising, yet underexplored, platform for the discovery of new therapeutic agents. By leveraging established knowledge of related pyridine heterocycles, a strong rationale exists for its investigation in antimicrobial, anticancer, and antiviral discovery programs. The reactive α-chloro group provides a facile entry point for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships.

The proposed research workflow provides a clear, logical, and efficient path from synthesis to lead identification. Future work should focus on synthesizing a focused library of derivatives and screening them against a diverse panel of biological targets. Positive hits should be subjected to rigorous secondary and mechanistic studies to validate their mode of action and therapeutic potential. This systematic approach will be crucial in unlocking the full potential of this versatile chemical scaffold.

References

-

Benchchem. Unveiling the Antimicrobial Potential of 2-Pyridone Derivatives: A Comparative Guide. Benchchem. 9

-

Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules.

-

Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry.

-

Abdel-Wahab, B. F., et al. (2023). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances.

-

Vasile, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

-

Fluorochem. 2-CHLORO-1-(5-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHANONE. Fluorochem.

-

Trécourt, F., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1.

-

Yousif, M. N. M., et al. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. International Journal of Chemistry and Chemical Processes.

-

BLDpharm. 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. BLDpharm.

-

Zhang, X., et al. (2015). Fluoroalkane thioheterocyclic derivatives and their antitumor activity. Bioorganic & Medicinal Chemistry Letters.

-

Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E.

-

Wang, M., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin- 4-yl)- N-isopropyl-1,3-thiazole-4-carboxamide. Chinese Journal of Structural Chemistry.

-

Eelen, S., et al. (2004). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. Bioorganic & Medicinal Chemistry.

-

Shishkina, A. A., et al. (2023). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences.

-

CN102584689A. Preparing method of 2-chloro-3-fluoropyridine. Google Patents.

-

Posa, K., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules.

-

Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone. Sigma-Aldrich.

-

Shlapatskaya, V. V., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. South Russian Journal of Cancer.

-

Imran, M., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

-

Saliyeva, L. N., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals.

-

Chen, Q., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E.

-

Musilek, K., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

-

Gáspár, D., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E.

-

ChemicalBook. Ethanone, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- (9CI). ChemicalBook.

-

Merck. 1-(2-chloro-5-fluoropyridin-3-yl)ethanone properties. Sigma-Aldrich.

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1357946-75-8|2-Chloro-1-(3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series [mdpi.com]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, a pivotal chemical intermediate in the field of medicinal chemistry. As a functionalized α-chloroketone bearing a fluoropyridine scaffold, this compound serves as a versatile building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. This document details a robust synthetic pathway, explores the compound's core reactivity through mechanistic insights, and presents validated experimental workflows for its application in nucleophilic substitutions and heterocycle synthesis. Designed for researchers, chemists, and drug development professionals, this guide aims to be a comprehensive resource, blending theoretical principles with practical, field-proven methodologies to unlock the full synthetic potential of this valuable intermediate.

Foundational Overview: Properties and Strategic Importance

2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS No. 1357946-75-8) is a halogenated heterocyclic ketone that has gained prominence as a high-value starting material in synthetic organic chemistry.[1] Its structure is distinguished by three key features: an electrophilic ketone carbonyl, a reactive α-chloro substituent primed for nucleophilic displacement, and a 3-fluoropyridine ring. The presence of chlorine is a crucial element, as over a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the strategic importance of chlorinated intermediates in pharmaceutical development.[2] The fluorine atom on the pyridine ring modulates the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity in downstream drug candidates.

This combination makes the molecule an ideal precursor for introducing the fluoropyridinyl-carbonyl motif into larger structures and for constructing a variety of heterocyclic systems that are prevalent in biologically active compounds.

Table 1: Physicochemical Properties of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

| Property | Value | Source |

| CAS Number | 1357946-75-8 | [1] |

| Molecular Formula | C₇H₅ClFNO | [1] |

| Molecular Weight | 173.57 g/mol | |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | |

| SMILES | FC1=CC=CN=C1C(CCl)=O | [1] |

| InChI Key | AQQNBZAKKNJYLI-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of α-chloroketones is a well-established area of organic chemistry.[3] A reliable method for preparing the title compound involves the direct chlorination of the corresponding ketone precursor, 1-(3-fluoropyridin-2-yl)ethanone. This approach offers high efficiency and selectivity.

The choice of chlorinating agent is critical. Sulfuryl chloride (SO₂Cl₂) in a suitable solvent is often preferred as it provides a source of electrophilic chlorine and generates gaseous byproducts (HCl and SO₂), which simplifies product workup and purification. The reaction proceeds via an acid-catalyzed enolization of the starting ketone, followed by attack of the enol's electron-rich double bond on the electrophilic chlorine source.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(3-fluoropyridin-2-yl)ethanone (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate (10 mL/mmol).

-

Chlorination: Cool the stirred solution to 0°C using an ice bath. Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound.

Caption: Synthesis workflow for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone.

Core Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone stems from its dual reactivity. The molecule is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This allows for a wide range of chemical transformations.

Nucleophilic Substitution at the α-Carbon

The C-Cl bond at the α-position is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent electrophilic site for Sₙ2 reactions.[4] This pathway is fundamental for introducing various functional groups and building molecular complexity. A wide array of nucleophiles, including amines, thiols, and azides, can readily displace the chloride ion.